Northioridazine

Descripción general

Descripción

Northioridazine is a derivative of thioridazine, a phenothiazine antipsychotic used primarily in the treatment of schizophrenia and other psychotic disorders. This compound is an important compound in medicinal chemistry due to its potential therapeutic applications and its role as an intermediate in the synthesis of other pharmacologically active compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Northioridazine can be synthesized from thioridazine through a series of chemical reactions. One common method involves the reaction of thioridazine with alkyl halides, followed by an iodination reaction . Another approach involves the use of N-propargyl this compound enantiomers in a click reaction with an azide-containing antagonist .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: Northioridazine undergoes various chemical reactions, including:

Oxidation: Conversion to sulfoxides and sulfones.

Reduction: Reduction of sulfoxides back to thioridazine.

Substitution: N-substitution reactions to form analogs with different pharmacological properties.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or azides in the presence of suitable catalysts.

Major Products:

Oxidation: Thioridazine-2-sulfoxide, thioridazine-2-sulfone.

Reduction: Thioridazine.

Substitution: Various N-substituted thioridazine analogs.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Northioridazine exhibits a range of pharmacological activities due to its interaction with various receptors in the body. It primarily acts as a dopamine antagonist, which is crucial for its antipsychotic effects. Additionally, it shows potential in other therapeutic areas:

- Antipsychotic Effects : As a neuroleptic agent, this compound is effective in treating schizophrenia and other psychotic disorders.

- Anticancer Activity : Recent studies indicate its potential in cancer therapy, particularly against acute myeloid leukemia (AML) and ovarian cancer.

- Antimicrobial Properties : this compound has shown efficacy against certain bacterial strains and may enhance the effects of other antimicrobial agents.

Acute Myeloid Leukemia (AML)

A phase 1 clinical trial investigated the use of this compound in combination with hydroxyurea for patients with AML. The study demonstrated that:

- Reduction in Blast Levels : Eight out of thirteen patients exhibited a significant reduction in blast levels (19% to 55%) during the treatment period .

- Targeting DRD2 Receptor : The therapeutic effects were associated with the expression of the DRD2 receptor on leukemic cells, suggesting that this compound may serve as a targeted therapy for AML .

Ovarian Cancer

Research indicates that thioridazine, from which this compound is derived, has shown anticancer effects in ovarian cancer models:

- Inhibition of Tumor Growth : Thioridazine inhibited the growth of SKOV3 xenografts in nude mice, highlighting its potential as an adjunct therapy in ovarian cancer treatment .

Antimicrobial Applications

This compound has been explored for its antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis):

- Multi-drug Therapy : It is part of a promising multi-drug regimen against tuberculosis, enhancing the efficacy of existing treatments .

- Mechanism of Action : Studies suggest that this compound interacts with cell membranes, altering their properties and potentially disrupting bacterial growth .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use:

| Parameter | Value |

|---|---|

| Half-life | 12-24 hours |

| Metabolites | Mesoridazine, Sulforidazine |

| Bioavailability | ~60% |

| Clearance | Hepatic |

Liquid chromatographic methods have been developed to measure this compound and its metabolites in plasma, facilitating pharmacokinetic studies .

Case Study: Combination Therapy for AML

In a clinical trial assessing this compound's efficacy in AML:

- Patient Outcomes : Among patients treated with this compound alone or in combination with hydroxyurea, significant reductions in leukemic cell counts were observed .

- Safety Profile : The study reported dose-limiting toxicities such as QTc interval prolongation but highlighted the need for further research to establish optimal dosing strategies .

Case Study: Ovarian Cancer Research

In preclinical settings:

- Xenograft Studies : this compound's anticancer properties were confirmed through xenograft models, demonstrating significant tumor growth inhibition compared to controls .

Conclusion and Future Directions

This compound presents promising applications beyond its original indication as an antipsychotic agent. Its potential roles in oncology and infectious diseases warrant further investigation through rigorous clinical trials. Future research should focus on optimizing dosing regimens and exploring combination therapies to enhance therapeutic outcomes.

As the understanding of this compound's mechanisms deepens, it may emerge as a valuable asset in treating complex conditions such as AML and tuberculosis.

Mecanismo De Acción

Northioridazine exerts its effects by interacting with various molecular targets and pathways. It primarily acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, which helps in managing psychotic symptoms. Additionally, it may affect alpha-adrenergic receptors and inhibit bacterial secretion pumps, contributing to its potential antibiotic activity .

Comparación Con Compuestos Similares

Thioridazine: The parent compound, used as an antipsychotic.

Mesoridazine: A metabolite of thioridazine with similar pharmacological properties.

Sulforidazine: Another metabolite with distinct therapeutic effects.

Uniqueness: Northioridazine is unique due to its specific chemical structure and the potential for N-substitution, which allows for the creation of various analogs with different pharmacological profiles. This versatility makes it a valuable compound in medicinal chemistry and drug development .

Actividad Biológica

Northioridazine, a metabolite of thioridazine, belongs to the class of phenothiazine antipsychotics. While thioridazine has been primarily used for the treatment of schizophrenia and other psychotic disorders, this compound has garnered attention for its unique biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications.

Pharmacological Profile

This compound exhibits a range of biological activities that contribute to its pharmacological profile. Key aspects include:

- Dopamine Receptor Antagonism : this compound acts primarily as an antagonist at dopamine D2 receptors, which is essential for its antipsychotic effects. This action helps mitigate symptoms of psychosis by reducing dopaminergic overactivity in the brain .

- Serotonin Receptor Interaction : It also interacts with serotonin receptors, particularly 5-HT2A receptors, which may enhance its efficacy in treating mood disorders and anxiety .

- Antimicrobial Activity : Recent studies have indicated that this compound possesses antimicrobial properties, particularly against Mycobacterium tuberculosis. This suggests potential applications in treating infections resistant to conventional therapies .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism of Action | Clinical Implications |

|---|---|---|

| Dopamine D2 Antagonism | Reduces dopaminergic activity | Treatment of schizophrenia |

| Serotonin 5-HT2A Antagonism | Modulates mood and anxiety | Potential antidepressant effects |

| Antimicrobial Activity | Inhibits M. tuberculosis growth | Possible use in tuberculosis treatment |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Dynamin : Recent research indicates that phenothiazine derivatives, including this compound, inhibit dynamin—a GTPase involved in endocytosis. This inhibition may affect neurotransmitter release and cellular signaling pathways, contributing to its antipsychotic effects .

- Synergistic Effects with Other Agents : In combination therapies, this compound has shown enhanced efficacy when paired with other chemotherapeutic agents, such as cytarabine in leukemia treatments. This combination led to significant reductions in leukemic blast levels and improved patient outcomes .

- Selectivity for Cancer Cells : Studies suggest that this compound selectively targets malignant cells without adversely affecting healthy hematopoietic functions. This selectivity is crucial for developing therapies with fewer side effects .

Case Study 1: Use in Acute Myeloid Leukemia (AML)

A phase 1 clinical trial evaluated the safety and efficacy of this compound in combination with hydroxyurea for patients with AML. The study found that:

- Eight out of thirteen patients exhibited a 19% to 55% reduction in leukemic blasts after treatment.

- The presence of dopamine D2 receptors on leukemic cells correlated with treatment response, suggesting a targeted therapeutic approach .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that this compound effectively inhibited the growth of M. tuberculosis. The findings highlighted:

Propiedades

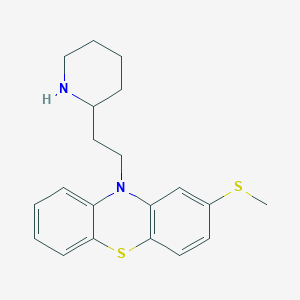

IUPAC Name |

2-methylsulfanyl-10-(2-piperidin-2-ylethyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S2/c1-23-16-9-10-20-18(14-16)22(13-11-15-6-4-5-12-21-15)17-7-2-3-8-19(17)24-20/h2-3,7-10,14-15,21H,4-6,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDCSHQNNVQXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10538-32-6 | |

| Record name | Northioridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10538-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Northioridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORTHIORIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A5S57JJJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Northioridazine relate to Thioridazine in terms of metabolism?

A: this compound is a major metabolite of Thioridazine. Studies utilizing microsomes and purified enzymes reveal that both flavin-containing monooxygenase (FMO) and cytochrome P450 enzymes are involved in Thioridazine's metabolism. While FMO primarily catalyzes the formation of Thioridazine-N-oxide, P450 enzymes contribute to producing this compound, Thioridazine-2-sulphoxide, and Thioridazine-5-sulphoxide. []

Q2: What is the significance of albumin binding for Thioridazine and its metabolites like this compound?

A: Albumin binding plays a crucial role in the pharmacokinetics of drugs. Research utilizing equilibrium dialysis demonstrates that Thioridazine, this compound, Mesoridazine, and Sulforidazine bind to bovine serum albumin. [, ] This binding can influence their distribution, elimination, and potentially their therapeutic effects.

Q3: Is there evidence of stereoselectivity in the metabolism of Thioridazine to its sulfoxide metabolites?

A: Yes, research indicates that the formation of Thioridazine 5-sulfoxide, a metabolite produced via ring sulfoxidation of Thioridazine, exhibits stereoselectivity. Specifically, the fast-eluting stereoisomer of Thioridazine 5-sulfoxide was found in significantly higher concentrations than the slow-eluting stereoisomer in the plasma and urine of patients treated with Thioridazine. [] This finding highlights the importance of considering stereochemistry in drug metabolism studies.

Q4: What is the rationale behind synthesizing hybrid molecules of Thioridazine and VLA-4 antagonists?

A: Researchers have explored synthesizing hybrid molecules combining Thioridazine's core structure with VLA-4 antagonists using click chemistry. [] This approach aims to investigate whether combining structural features from different pharmacological classes could lead to novel therapeutic agents, potentially with enhanced efficacy or targeting capabilities.

Q5: What analytical methods are commonly employed for quantifying Thioridazine and its metabolites, including this compound, in biological samples?

A: Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a widely utilized technique for measuring Thioridazine and its active metabolites, including this compound, Mesoridazine, and Sulforidazine, in biological samples. [] These methods typically involve an extraction procedure followed by chromatographic separation and detection, allowing for the accurate quantification of these compounds in complex matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.